molecular formula C9H8F2O3 B3021282 2,4-Difluorophenyl ethyl carbonate CAS No. 152169-43-2

2,4-Difluorophenyl ethyl carbonate

Cat. No.: B3021282
CAS No.: 152169-43-2
M. Wt: 202.15 g/mol
InChI Key: MBAMZRLDXCEBEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorophenyl ethyl carbonate typically involves the reaction of 2,4-difluorophenol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2,4-Difluorophenol+Ethyl chloroformate2,4-Difluorophenyl ethyl carbonate+HCl\text{2,4-Difluorophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,4-Difluorophenol+Ethyl chloroformate→2,4-Difluorophenyl ethyl carbonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl ethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-difluorophenol and ethanol.

    Substitution: It can participate in nucleophilic substitution reactions where the ethyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in organic solvents like dichloromethane or tetrahydrofuran.

Major Products

    Hydrolysis: 2,4-Difluorophenol and ethanol.

    Substitution: Products depend on the nucleophile used; for example, reaction with an amine would yield a carbamate derivative.

Scientific Research Applications

2,4-Difluorophenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl ethyl carbonate involves its ability to act as a carbonylating agent. It can introduce the ethyl carbonate group into various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl methyl carbonate
  • 2,4-Difluorophenyl propyl carbonate
  • 2,4-Difluorophenyl butyl carbonate

Uniqueness

2,4-Difluorophenyl ethyl carbonate is unique due to its specific ethyl carbonate group, which imparts distinct reactivity and properties compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it particularly useful in certain synthetic applications where the ethyl group provides the desired chemical behavior .

Properties

IUPAC Name

(2,4-difluorophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAMZRLDXCEBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456580
Record name 2,4-difluorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152169-43-2
Record name 2,4-difluorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-difluorophenol (2 g, 15.4 mmol) in CH2Cl2 (20 mL) was added triethyl amine (3.21 ml, 23 mmol) and ethyl chloroformate (1.77 ml, 18.4 mmol) at 0° C. After stirring the mixture for 1 h at RT, sat. NaHCO3 solution (30 mL) was added, the organic layer was separated and the aqueous layer was extracted with CH2Cl2 (1×25 ml). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to afford 2,4-difluorophenyl ethyl carbonate (3.11 g, 100% yield) as a liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.21 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

104 g (796 mmol) of 2,4-difluorophenol was dissolved in 800 ml of dichloromethane, 132 ml of triethylamine and 92.0 ml of ethyl chloroformate were added under ice-cooling and the mixture was stirred at -10° to 0° C. for 2 hours. The reaction solution was washed with an aqueous saturated solution of sodium chloride and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 156 g (97%) of 2,4-difluoro-O-ethoxycarbonylphenol.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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